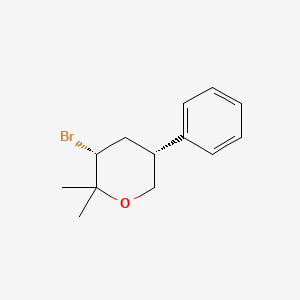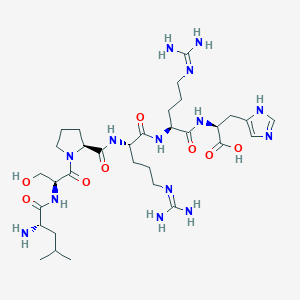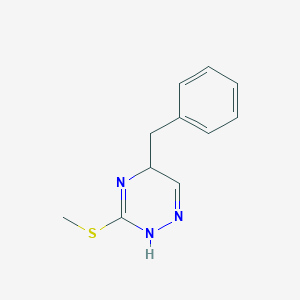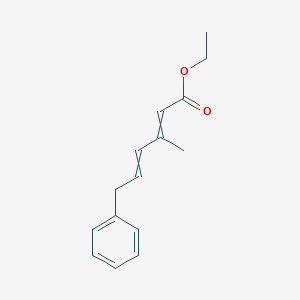
Ethyl 3-methyl-6-phenylhexa-2,4-dienoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-methyl-6-phenylhexa-2,4-dienoate: is an organic compound with the molecular formula C14H16O2 It is a derivative of hexa-2,4-dienoic acid, featuring an ethyl ester group, a methyl group at the third position, and a phenyl group at the sixth position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-methyl-6-phenylhexa-2,4-dienoate typically involves the esterification of the corresponding carboxylic acid. One common method is the reaction of 3-methyl-6-phenylhexa-2,4-dienoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 3-methyl-6-phenylhexa-2,4-dienoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.
Major Products Formed:
Oxidation: Formation of 3-methyl-6-phenylhexa-2,4-dienoic acid.
Reduction: Formation of 3-methyl-6-phenylhexanol.
Substitution: Formation of brominated or nitrated derivatives of the phenyl group.
Aplicaciones Científicas De Investigación
Chemistry: Ethyl 3-methyl-6-phenylhexa-2,4-dienoate is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.
Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions and metabolic pathways involving ester hydrolysis and oxidation.
Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals. The compound’s structural features may be exploited to design drugs with specific biological activities.
Industry: In the industrial sector, this compound can be used as a precursor for the synthesis of specialty chemicals, fragrances, and flavoring agents.
Mecanismo De Acción
The mechanism of action of ethyl 3-methyl-6-phenylhexa-2,4-dienoate involves its interaction with various molecular targets. In enzymatic reactions, the ester group can be hydrolyzed by esterases, leading to the formation of the corresponding carboxylic acid and alcohol. The phenyl group may participate in π-π interactions with aromatic residues in proteins, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
- Ethyl 2-methylpenta-3,4-dienoate
- Methyl 3-methyl-6-phenylhexa-2,4-dienoate
- Ethyl 3-methyl-6-phenylhexanoate
Uniqueness: this compound is unique due to the presence of both a conjugated diene system and a phenyl group. This combination imparts distinct chemical reactivity and potential biological activity compared to other similar compounds.
By understanding the properties and applications of this compound, researchers can explore its potential in various scientific and industrial fields.
Propiedades
Número CAS |
921617-42-7 |
|---|---|
Fórmula molecular |
C15H18O2 |
Peso molecular |
230.30 g/mol |
Nombre IUPAC |
ethyl 3-methyl-6-phenylhexa-2,4-dienoate |
InChI |
InChI=1S/C15H18O2/c1-3-17-15(16)12-13(2)8-7-11-14-9-5-4-6-10-14/h4-10,12H,3,11H2,1-2H3 |
Clave InChI |
CSTXYOLJZLXCGA-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C=C(C)C=CCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-2-(4-Chlorophenyl)-4-[(1S)-1-phenylethyl]morpholine](/img/structure/B14200067.png)
![N-{(2S)-2-[(tert-Butoxycarbonyl)amino]-2-phenylacetyl}-N-methylglycine](/img/structure/B14200074.png)
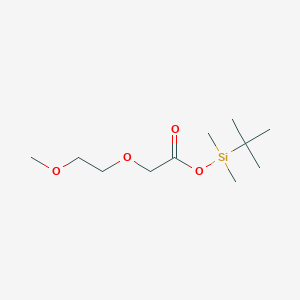
![2,6-Di-tert-butyl-4-[3-(methylamino)propyl]phenol](/img/structure/B14200083.png)
![N,N-Dipropyl-3,4-bis[(trimethylsilyl)ethynyl]cyclohex-3-en-1-amine](/img/structure/B14200089.png)
![3-[4-(Phenylsulfanyl)phenyl]prop-2-enoic acid](/img/structure/B14200097.png)
![4-[Bis(2-chloroethyl)amino]-3-(propanoyloxy)butanoic acid](/img/structure/B14200103.png)
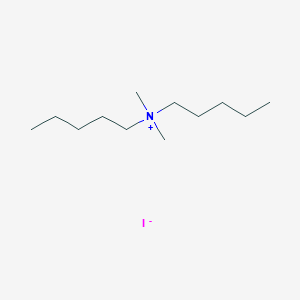
![2-[3-(Naphthalen-1-yl)prop-2-yn-1-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14200109.png)
